Lipophilicity Gain from Iodine Substitution
Introduction of the iodine atom at the 5‑position increases the predicted partition coefficient (XLogP3-AA) by 0.7 log units relative to the des‑iodo analog ethyl 4‑amino-3‑hydroxybenzoate, representing a 64% increase in computed lipophilicity [1][2]. This shift moves the compound from a LogP of 1.1 (moderately polar) to 1.8, which can significantly influence membrane permeability and non‑specific binding profiles in cell‑based assays.
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.8 |
| Comparator Or Baseline | Ethyl 4-amino-3-hydroxybenzoate (CAS 87081-52-5), XLogP3-AA = 1.1 |
| Quantified Difference | ΔLogP = +0.7 (64% increase) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021–2025) |
Why This Matters
For procurement decisions in medicinal chemistry programs, a 0.7‑unit LogP difference can alter predicted intestinal absorption and blood‑brain barrier penetration, making the iodinated compound the appropriate choice when higher lipophilicity is desired without adding a separate hydrophobic scaffold.
- [1] PubChem Compound Summary for CID 131489973, Ethyl 4-amino-3-hydroxy-5-iodobenzoate. XLogP3-AA 1.8. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 12784565, Ethyl 4-amino-3-hydroxybenzoate. XLogP3-AA 1.1. National Center for Biotechnology Information (2025). View Source
